molecular formula C28H45O4PSn B14536684 3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane CAS No. 62060-50-8

3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane

Cat. No.: B14536684
CAS No.: 62060-50-8
M. Wt: 595.3 g/mol
InChI Key: SEGHTBBWSWKGBE-UHFFFAOYSA-N
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Description

3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane is a complex organotin compound that features a unique combination of phosphorus, tin, and oxygen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane typically involves the reaction of dibutyltin oxide with diphenylphosphinic chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(Bu2SnO)+(Ph2PCl)This compound\text{(Bu}_2\text{SnO)} + \text{(Ph}_2\text{PCl)} \rightarrow \text{this compound} (Bu2​SnO)+(Ph2​PCl)→this compound

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecular structures.

    Biology: The compound’s organotin moiety makes it a candidate for studying biological interactions and potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane involves its interaction with molecular targets through its organotin and phosphorus centers. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to form stable complexes with various biomolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1,1-diphenyl-2-butanone: A structurally related compound with different functional groups.

    2,4-Dioxa-1-phospha-3-stannadodecane: A compound with a similar core structure but different substituents.

Uniqueness

3,3-Dibutyl-1,1-diphenoxy-2,4-dioxa-1-phospha-3-stannadodecane is unique due to its specific combination of butyl, phenoxy, and organotin groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62060-50-8

Molecular Formula

C28H45O4PSn

Molecular Weight

595.3 g/mol

IUPAC Name

[dibutyl(octoxy)stannyl] diphenyl phosphite

InChI

InChI=1S/C12H10O3P.C8H17O.2C4H9.Sn/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h1-10H;2-8H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2

InChI Key

SEGHTBBWSWKGBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Sn](CCCC)(CCCC)OP(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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